molecular formula C8H5N3S B055643 3-Aminothieno[3,2-b]pyridine-6-carbonitrile CAS No. 116538-96-6

3-Aminothieno[3,2-b]pyridine-6-carbonitrile

Cat. No.: B055643
CAS No.: 116538-96-6
M. Wt: 175.21 g/mol
InChI Key: NDMHPSBWIFCVTR-UHFFFAOYSA-N
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Description

3-Aminothieno[3,2-b]pyridine-6-carbonitrile is a heterocyclic compound that features a thieno-pyridine core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and nitrile functional groups in its structure makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminothieno[3,2-b]pyridine-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyanopyridine with thiourea in the presence of a base, followed by cyclization to form the thieno-pyridine core. The reaction conditions often include heating and the use of solvents such as ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Aminothieno[3,2-b]pyridine-6-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are typical.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Structural Overview

The compound features a thieno-pyridine core structure with both amino and nitrile functional groups. This combination enhances its reactivity and biological interactions, making it a valuable intermediate for synthesizing more complex molecules.

Medicinal Chemistry

3-Aminothieno[3,2-b]pyridine-6-carbonitrile has shown promise in drug discovery, particularly as a potential antitumor agent . Its derivatives have been investigated for their inhibitory effects on various enzymes linked to cancer progression, including acetylcholinesterase and Src kinase. Preliminary studies indicate potential anticancer properties that warrant further investigation.

  • Case Study : Research on thienopyridine derivatives has demonstrated their effectiveness in inhibiting tumor cell growth, suggesting that this compound could be developed into a therapeutic agent against specific cancers .

The compound exhibits a range of biological activities, including:

  • Antimicrobial : Initial studies suggest that it may possess antimicrobial properties .
  • Antioxidant : As with other thienopyridine derivatives, it may contribute to oxidative stress reduction.
  • Anti-inflammatory : The compound's structure suggests potential anti-inflammatory effects, which are being explored in ongoing research.
  • Data Table: Biological Activities of this compound
Activity TypePotential Effects
AntitumorInhibition of tumor cell growth
AntimicrobialActivity against bacterial strains
AntioxidantReduction of oxidative stress
Anti-inflammatoryModulation of inflammatory pathways

Material Science

In materials science, this compound is being explored for its electronic and optical properties. Its unique structure allows for the development of materials that can be used in organic electronics and photonic devices.

  • Industrial Application : The compound can serve as a building block for creating advanced materials with tailored properties for specific applications in electronics .

Synthetic Routes

The synthesis of this compound typically involves cyclization reactions starting from simpler precursors. A common method includes the reaction of 2-cyanopyridine with thiourea under basic conditions.

  • Synthesis Overview :
2 Cyanopyridine+ThioureaBaseCyclization3 Aminothieno 3 2 b pyridine 6 carbonitrile\text{2 Cyanopyridine}+\text{Thiourea}\xrightarrow{\text{Base}}\text{Cyclization}\rightarrow \text{3 Aminothieno 3 2 b pyridine 6 carbonitrile}

Chemical Reactivity

The compound can undergo various chemical transformations:

  • Oxidation : Can be oxidized to form sulfoxides or sulfones.
  • Reduction : The nitrile group can be converted into amines or other functional groups.
  • Data Table: Chemical Transformations
Reaction TypeExample ProductsCommon Reagents
OxidationSulfoxides, sulfonesHydrogen peroxide, m-CPBA
ReductionAminesLiAlH4 (Lithium aluminum hydride)
SubstitutionVarious functional group derivativesHalogenating agents

Comparison with Similar Compounds

Similar Compounds

  • 3-Aminothieno[2,3-b]pyridine-2-carboxamides
  • 4-Aminobenzothieno[3,2-d]pyrimidines

Comparison

Compared to similar compounds, 3-Aminothieno[3,2-b]pyridine-6-carbonitrile is unique due to its specific structural features, such as the position of the amino and nitrile groups This uniqueness can influence its reactivity and the types of derivatives that can be synthesized from it

Biological Activity

3-Aminothieno[3,2-b]pyridine-6-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, emphasizing its antimicrobial, anticancer, and other pharmacological properties.

Overview of this compound

The compound features a thieno-pyridine core structure with both amino and nitrile functional groups, making it a versatile intermediate for synthesizing more complex molecules. Its structure allows for interactions with various biological targets, which is crucial for its activity in medicinal applications.

1. Antimicrobial Activity

Research indicates that derivatives of thienopyridines, including this compound, exhibit significant antimicrobial properties. For instance, compounds related to this structure have shown efficacy against various bacterial strains such as Staphylococcus epidermidis and protozoa like Leishmania amazonensis . The specific mechanisms often involve inhibition of bacterial enzymes or interference with cellular processes.

2. Anticancer Properties

The anticancer potential of this compound has been a focal point in recent studies. Notably, compounds derived from this scaffold have demonstrated inhibitory effects on cancer cell proliferation in several models:

  • Triple Negative Breast Cancer (TNBC) : Recent studies have shown that thienopyridine derivatives can inhibit the growth of TNBC cell lines (MDA-MB-231 and MDA-MB-468) with promising results indicating significant growth inhibition at low micromolar concentrations .
  • Mechanisms of Action : The anticancer activity is often linked to the modulation of key signaling pathways involved in cell proliferation and apoptosis. For example, compounds have been noted to affect the cell cycle distribution by increasing the G0/G1 phase and decreasing the S phase in treated cells .

3. Other Pharmacological Activities

Beyond antimicrobial and anticancer effects, this compound exhibits a range of other biological activities:

  • Antioxidant Activity : Some studies suggest that related compounds possess antioxidant properties that could be beneficial in reducing oxidative stress-related damage .
  • Anti-inflammatory and Antiviral Effects : There is evidence supporting the anti-inflammatory and antiviral activities of thienopyridine derivatives, indicating their potential use in treating various inflammatory diseases and viral infections .

The mechanisms through which this compound exerts its biological effects are diverse:

  • Enzyme Inhibition : Related compounds have shown inhibitory activity against key enzymes such as acetylcholinesterase and cyclooxygenase, which are vital in numerous physiological processes .
  • Cellular Pathways : The ability to form new pyrimidine hybrids suggests involvement in biochemical pathways critical for cellular function and survival .

Data Summary

Biological ActivityEffectivenessMechanism of Action
AntimicrobialEffective against Staphylococcus epidermidis and Leishmania amazonensisInhibition of bacterial enzymes
AnticancerSignificant growth inhibition in TNBC cell linesModulation of cell cycle and apoptosis pathways
AntioxidantReduces oxidative stressScavenging free radicals
Anti-inflammatoryPotential therapeutic effectsInhibition of inflammatory mediators
AntiviralActivity against viral infectionsInterference with viral replication mechanisms

Case Studies

  • Triple Negative Breast Cancer Study : A study evaluated the effects of thienopyridine derivatives on MDA-MB-231 cells. Results showed that treatment led to a significant decrease in cell proliferation with a GI50 value around 13 µM . This study highlights the potential for developing new therapies based on this compound.
  • Antimicrobial Efficacy : Another study demonstrated that derivatives exhibited potent activity against Leishmania amazonensis, suggesting their potential utility in treating parasitic infections .

Properties

IUPAC Name

3-aminothieno[3,2-b]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3S/c9-2-5-1-7-8(11-3-5)6(10)4-12-7/h1,3-4H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMHPSBWIFCVTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1SC=C2N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30552926
Record name 3-Aminothieno[3,2-b]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30552926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116538-96-6
Record name 3-Aminothieno[3,2-b]pyridine-6-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116538-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminothieno[3,2-b]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30552926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of sodium (E)-2-cyano-3,3-dimethoxyprop-1-en-1-olate (1012 mg, 6.13 mmol) in methanol (12 mL) was added concentrated hydrochloric acid (503 μL 6.13 mmol). The solution was stirred for 5 minutes, and then a solution of thiophene-3,4-diamine (700 mg, 6.13 mmol) in methanol (12 mL) was added. The solution was stirred at reflux for 3 hours, and then a solution of concentrated HCl (1.0 mL) in methanol (2 mL) was added. The reaction was stirred at reflux for an additional two hours, quenched with TEA (3 mL), and concentrated. The crude product was purified via silica gel chromatography, eluting with 0-100% ethyl acetate in heptanes, to provide the title compound (250 mg, 1.427 mmol). MS m/z=176 (M+H).
Quantity
1012 mg
Type
reactant
Reaction Step One
Quantity
503 μL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three

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